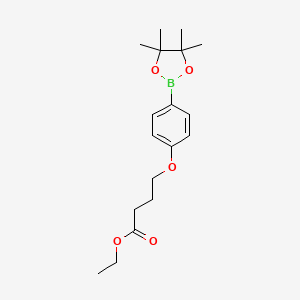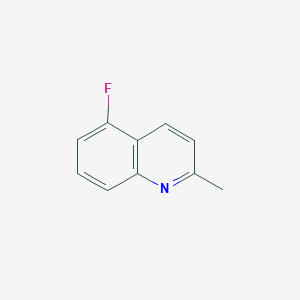
5-Fluoro-2-methylquinoline
Overview
Description
5-Fluoro-2-methylquinoline: is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Fluoro-2-methylquinoline can be achieved through various methods. One common approach involves the cyclization of 2-fluoroaniline with acrolein or crotonic aldehyde under acidic conditions.
Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as 2-fluoroaniline and acrolein. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions:
5-Fluoro-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of substituted quinolines.
Electrophilic Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under appropriate conditions, leading to the formation of quinoline N-oxides or dihydroquinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used for these reactions.
Major Products Formed:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Electrophilic Substitution: Nitroquinolines or halogenated quinolines.
Oxidation and Reduction: Quinoline N-oxides or dihydroquinolines.
Scientific Research Applications
5-Fluoro-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: It serves as a probe for studying enzyme inhibition and receptor binding due to its unique fluorinated structure.
Material Science: It is used in the development of liquid crystals and organic light-emitting diodes (OLEDs) due to its electronic properties.
Agriculture: It is explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylquinoline involves its interaction with various molecular targets:
Comparison with Similar Compounds
5-Fluoroquinoline: Similar in structure but lacks the methyl group at the 2-position.
2-Methylquinoline: Similar in structure but lacks the fluorine atom at the 5-position.
5,7,8-Trifluoroquinoline: Contains additional fluorine atoms at the 7 and 8 positions.
Uniqueness:
5-Fluoro-2-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group in the quinoline ring. This combination enhances its biological activity and provides unique chemical properties compared to other quinoline derivatives .
Properties
IUPAC Name |
5-fluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWORQESBJDIGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591194 | |
| Record name | 5-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346604-38-4 | |
| Record name | 5-Fluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


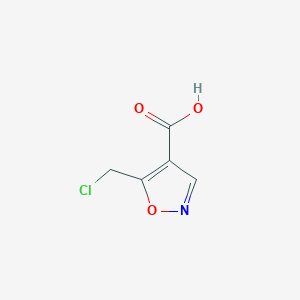

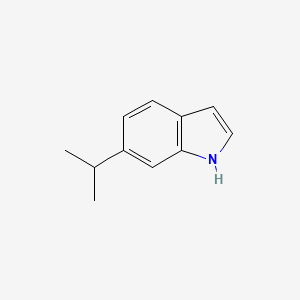
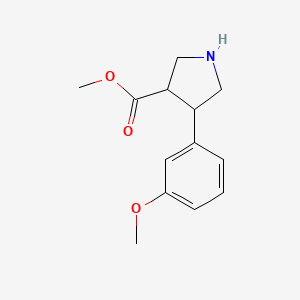
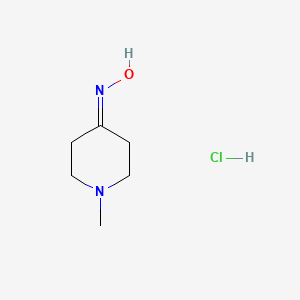
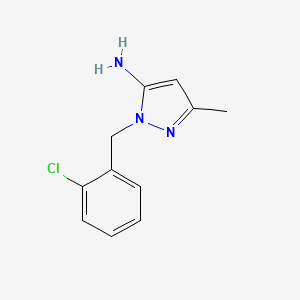
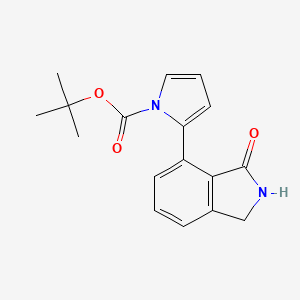
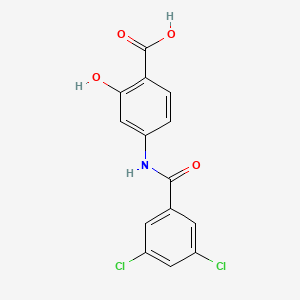
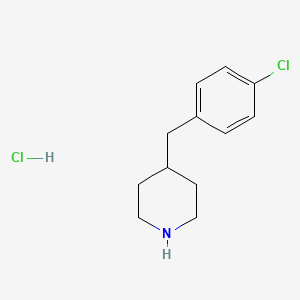
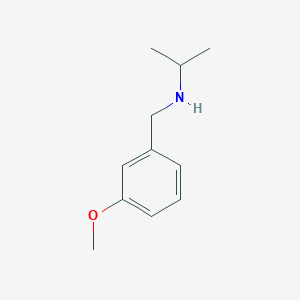
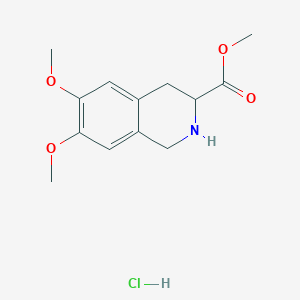
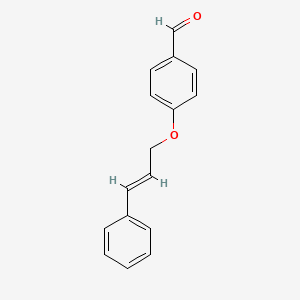
![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)
